2-cyano-N-(3-hydroxypropyl)acetamide

描述

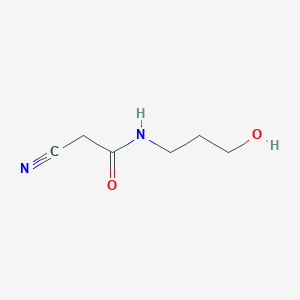

2-Cyano-N-(3-hydroxypropyl)acetamide is a cyanoacetamide derivative characterized by a cyano group (-CN) at the α-position of the acetamide backbone and a 3-hydroxypropyl (-CH2CH2CH2OH) substituent on the nitrogen atom. This polar hydroxyalkyl group enhances solubility in protic solvents compared to nonpolar analogs, making it valuable in pharmaceutical and agrochemical synthesis. Cyanoacetamides are widely used as intermediates for heterocyclic compounds, leveraging their reactivity in Knoevenagel condensations and nucleophilic additions .

属性

分子式 |

C6H10N2O2 |

|---|---|

分子量 |

142.16 g/mol |

IUPAC 名称 |

2-cyano-N-(3-hydroxypropyl)acetamide |

InChI |

InChI=1S/C6H10N2O2/c7-3-2-6(10)8-4-1-5-9/h9H,1-2,4-5H2,(H,8,10) |

InChI 键 |

PTDWEZSSIVHKSU-UHFFFAOYSA-N |

规范 SMILES |

C(CNC(=O)CC#N)CO |

产品来源 |

United States |

相似化合物的比较

Substituent Variations and Structural Features

The biological and physicochemical properties of cyanoacetamides are heavily influenced by the N-substituent. Key analogs include:

Physical Properties

- Melting Points: 2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide: 190°C 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: 165–167°C 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h): Molecular weight ~234 g/mol (calculated from MS data)

The hydroxypropyl group in the target compound likely lowers the melting point compared to aromatic analogs (e.g., 3h, 3g) due to reduced crystallinity from hydrogen bonding.

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Trends

- Bioactivity : Hydroxypropyl and methoxybenzyl derivatives show promise in antimicrobial and anticancer studies, though specific data for the target compound are lacking .

- Computational Studies: DFT geometry optimization () aids in predicting reactivity and interaction profiles for cyanoacetamides .

- Safety Gaps: Toxicity data for hydroxyalkyl-substituted cyanoacetamides remain sparse, highlighting a need for comprehensive risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。